molecular formula C23H22BrN3O4S B4539922 N~1~-[4-(acetylamino)phenyl]-N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4539922
M. Wt: 516.4 g/mol
InChI Key: LHDJEHCUNNTYRO-UHFFFAOYSA-N
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Description

The compound "N1-[4-(acetylamino)phenyl]-N2-(4-bromobenzyl)-N2-(phenylsulfonyl)glycinamide" falls into a category of chemicals that have garnered interest due to their potential biochemical applications and interactions. Its structural features suggest it might exhibit unique chemical reactions and properties worth exploring in various scientific fields.

Synthesis Analysis

The synthesis of related compounds often involves catalyzed reactions that provide access to functionalized molecules. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles involves an intramolecular nucleophilic attack facilitated by a rhodium catalyst, suggesting a potential pathway for synthesizing similar compounds (He et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds with similar structural motifs, such as dibenzocyclooctatetraenes bearing phenylethynyl and phenylsulfonyl groups, reveals dual emission and mechanofluorochromism, indicating the structural complexity and electronic properties that could also be relevant to our compound of interest (Nishida et al., 2016).

Chemical Reactions and Properties

Visible-light-promoted radical (phenylsulfonyl)methylation reactions offer insights into how electron-rich heteroarenes and N-arylacrylamides can be modified, which could be applicable to the functional groups present in "N1-[4-(acetylamino)phenyl]-N2-(4-bromobenzyl)-N2-(phenylsulfonyl)glycinamide" (Liu & Li, 2016).

Physical Properties Analysis

The physical properties of compounds can often be inferred from their molecular structure. Compounds with similar sulfonyl and acetylamino groups tend to exhibit solvatochromism and mechanochromism due to their structural flexibility and the presence of polar functional groups. However, specific analyses of physical properties for this compound would require experimental data.

Chemical Properties Analysis

Chemical properties, such as reactivity towards nucleophiles or electrophiles, can be anticipated based on the functional groups present in the molecule. The sulfonyl and acetylamino groups suggest potential reactivity in nucleophilic substitution reactions or participation in catalyzed transformations. Compounds with similar structures have shown varied reactivity profiles, including enzyme inhibition and participation in Michael-aldol tandem reactions, which could shed light on the chemical behavior of "N1-[4-(acetylamino)phenyl]-N2-(4-bromobenzyl)-N2-(phenylsulfonyl)glycinamide" (Carotti et al., 1984).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O4S/c1-17(28)25-20-11-13-21(14-12-20)26-23(29)16-27(15-18-7-9-19(24)10-8-18)32(30,31)22-5-3-2-4-6-22/h2-14H,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDJEHCUNNTYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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